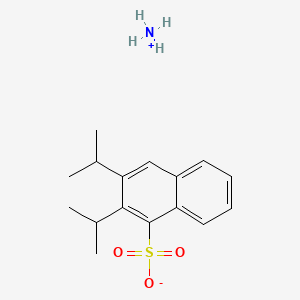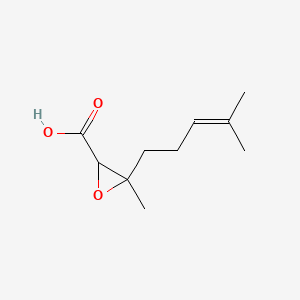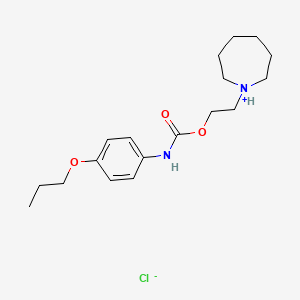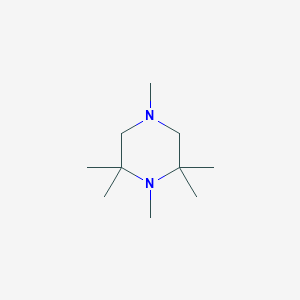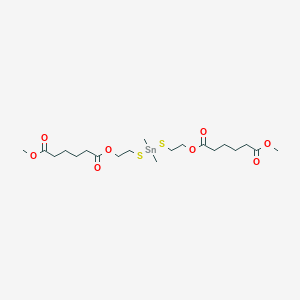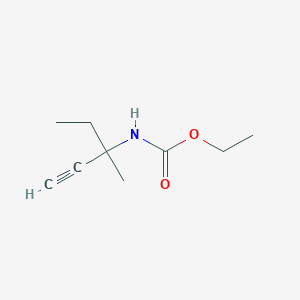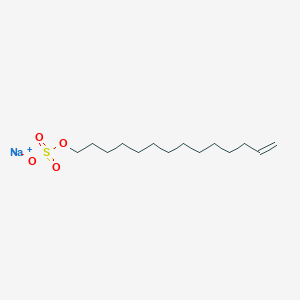
Tetradecen-1-ol, hydrogen sulfate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecen-1-ol, hydrogen sulfate, sodium salt is a chemical compound with the molecular formula C14H27NaO4S. It is commonly used as a surfactant in various industrial applications due to its ability to lower the surface tension of liquids. This compound is also known for its role in the synthesis of other chemical substances and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecen-1-ol, hydrogen sulfate, sodium salt typically involves the sulfonation of tetradecen-1-ol. The process begins with the reaction of tetradecen-1-ol with sulfur trioxide or chlorosulfonic acid to form the corresponding hydrogen sulfate ester. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt of Tetradecen-1-ol, hydrogen sulfate .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Tetradecen-1-ol, hydrogen sulfate, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Tetradecen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetradecen-1-ol, hydrogen sulfate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of other chemical compounds.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of Tetradecen-1-ol, hydrogen sulfate, sodium salt primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the transport of molecules across the membrane .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but a shorter carbon chain.
Sodium oleyl sulfate: Similar in structure but with a longer carbon chain and different applications.
Sodium tetradecyl sulfate: Closely related in structure and used in similar applications.
Uniqueness
Tetradecen-1-ol, hydrogen sulfate, sodium salt is unique due to its specific carbon chain length and the presence of a double bond, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific surfactant characteristics .
Properties
CAS No. |
65121-88-2 |
|---|---|
Molecular Formula |
C14H27NaO4S |
Molecular Weight |
314.42 g/mol |
IUPAC Name |
sodium;tetradec-13-enyl sulfate |
InChI |
InChI=1S/C14H28O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2H,1,3-14H2,(H,15,16,17);/q;+1/p-1 |
InChI Key |
OHSWWDAFFQFHOA-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



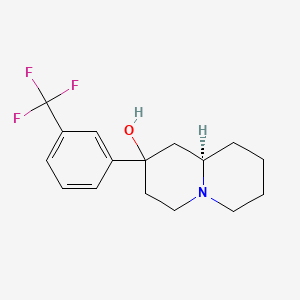
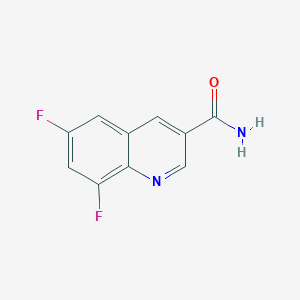
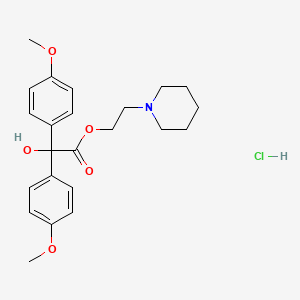



![Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)](/img/structure/B13770064.png)
